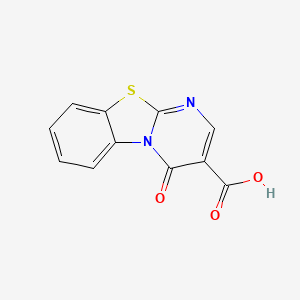

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

Übersicht

Beschreibung

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid: is a chemical compound with the molecular formula C11H6N2O3S and a molecular weight of 246.24 g/mol . This compound is notable for its unique structure, which includes a thia-diaza-fluorene core. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid typically involves the following steps:

-

Formation of the Thia-Diaza-Fluorene Core:

- The initial step involves the cyclization of appropriate precursors to form the thia-diaza-fluorene core. This can be achieved through a series of condensation reactions under controlled conditions.

- Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

-

Oxidation and Carboxylation:

- The next step involves the oxidation of the core structure to introduce the oxo group at the 4-position.

- Carboxylation is then carried out to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide or other carboxylating agents under high-pressure conditions.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

-

Reduction:

- Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

-

Substitution:

- The compound can participate in substitution reactions, especially at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer drugs .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it can inhibit certain enzymes involved in metabolic pathways of pathogenic organisms, which could lead to novel therapeutic strategies against infections .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of synthesized derivatives of this compound against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than the control group, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antimicrobial potential .

Wirkmechanismus

The mechanism of action of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thia-diaza-fluorene core may facilitate binding to specific sites, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-Oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid ethyl ester .

- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid methyl ester .

Comparison:

- Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

- Structural Differences: Similar compounds may have variations in the position of functional groups or different substituents, leading to differences in reactivity and applications.

Biologische Aktivität

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid (OTDFCA) is a synthetic compound characterized by its unique molecular structure, featuring a thia-diaza-fluorene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C11H6N2O3S

- Molecular Weight : 246.24 g/mol

- CAS Number : 21786-97-0

The compound's structure includes a carboxylic acid group and a heterocyclic ring system, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of OTDFCA typically involves several key steps:

- Formation of the Thia-Diaza-Fluorene Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.

- Oxidation and Carboxylation : The introduction of the oxo group at the 4-position and the carboxylic acid group at the 3-position is performed using oxidizing agents and carboxylating agents under controlled conditions.

The precise mechanism of action for OTDFCA remains partially understood. However, it is believed to interact with various molecular targets, including enzymes and cellular receptors. The structural features of OTDFCA may facilitate binding to specific sites, leading to modulation of biological pathways.

Antimicrobial Properties

Research indicates that OTDFCA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

OTDFCA has been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cells in several models, including breast cancer (MCF-7) and lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of OTDFCA, it was tested against multiple strains of Gram-positive and Gram-negative bacteria. The results indicated that OTDFCA had a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

A study evaluating the anticancer effects of OTDFCA on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, confirming its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 75 | 10 |

| 25 | 50 | 30 |

| 50 | 30 | 60 |

Comparative Analysis with Similar Compounds

OTDFCA can be compared with structurally related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid | Different substitution pattern | Moderate antimicrobial activity |

| This compound methyl ester | Methyl ester derivative | Reduced anticancer activity |

Eigenschaften

IUPAC Name |

4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGSXUWUVNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369386 | |

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21786-97-0 | |

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.